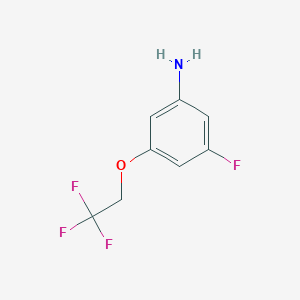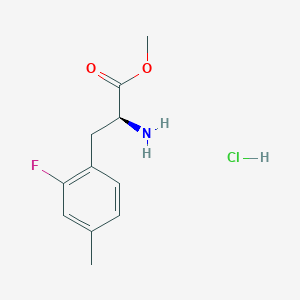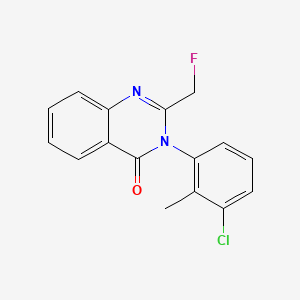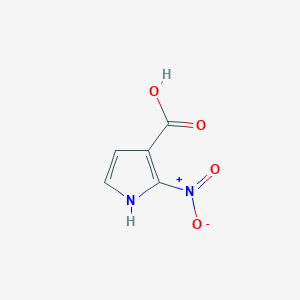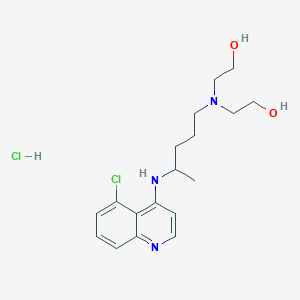
2,2'-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride is a synthetic compound with significant applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride involves multiple steps. One common method includes the reaction of 5-chloroquinoline with a suitable amine to form an intermediate, which is then reacted with ethylene oxide to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Mécanisme D'action
The mechanism of action of 2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride involves its interaction with molecular targets such as enzymes and receptors. In the case of its antimalarial activity, the compound interferes with the heme polymerase enzyme, disrupting the parasite’s ability to detoxify heme, leading to its death . Additionally, it may modulate immune responses by inhibiting Toll-like receptors (TLR7 and TLR9), which play a role in the body’s defense against infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxychloroquine: A related compound with similar antimalarial and antiviral properties.
Chloroquine: Another similar compound used in the treatment of malaria.
Quinoline derivatives: A broad class of compounds with various biological activities.
Uniqueness
2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride is unique due to its specific structure, which allows it to interact with multiple molecular targets. Its dual functionality as both an antimalarial and antiviral agent makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C18H27Cl2N3O2 |
|---|---|
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
2-[4-[(5-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C18H26ClN3O2.ClH/c1-14(4-3-9-22(10-12-23)11-13-24)21-17-7-8-20-16-6-2-5-15(19)18(16)17;/h2,5-8,14,23-24H,3-4,9-13H2,1H3,(H,20,21);1H |
Clé InChI |
NWGJHRUCGYVRJI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCN(CCO)CCO)NC1=C2C(=NC=C1)C=CC=C2Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)

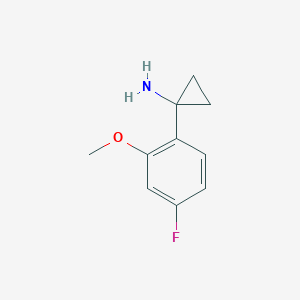
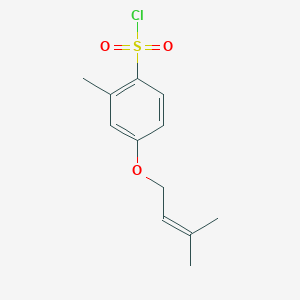
![3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid](/img/structure/B12845813.png)
